Sodium 3,4-dimethylbenzene-1-sulfinate
Description
Properties
Molecular Formula |
C8H9NaO2S |
|---|---|
Molecular Weight |
192.21 g/mol |
IUPAC Name |
sodium;3,4-dimethylbenzenesulfinate |
InChI |
InChI=1S/C8H10O2S.Na/c1-6-3-4-8(11(9)10)5-7(6)2;/h3-5H,1-2H3,(H,9,10);/q;+1/p-1 |
InChI Key |
ZNWJXJSZYBZSMD-UHFFFAOYSA-M |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)[O-])C.[Na+] |
Origin of Product |
United States |
Scientific Research Applications
Surfactant and Cleaning Agents
Sodium 3,4-dimethylbenzene-1-sulfinate is widely used as a surfactant in household and industrial cleaning products. Its properties allow it to act as a hydrotrope , which enhances the solubility of hydrophobic compounds in aqueous solutions. This makes it particularly valuable in formulations for:
- Heavy-duty detergents
- Dishwashing liquids
- Surface cleaners
- Personal care products (e.g., shampoos and conditioners)
Pharmaceuticals
In the pharmaceutical industry, sodium 3,4-dimethylbenzene-1-sulfinate serves as a solubilizer and stabilizer for various drug formulations. Its ability to enhance the solubility of poorly soluble drugs makes it an essential ingredient in:
- Injectable medications
- Topical formulations
Textile and Paper Industries
The compound is utilized in textile processing and paper production due to its properties as a dispersant and emulsifier. It aids in:
- Dyeing processes : Enhancing the uptake of dyes on fabrics.
- Pulping processes : Extracting pentosans and lignin from wood, improving the quality of paper products.
Electroplating and Metalworking
Sodium 3,4-dimethylbenzene-1-sulfinate is employed in electroplating processes as a wetting agent, facilitating the even distribution of metal coatings on surfaces. Additionally, it finds use in metalworking fluids where it helps reduce friction and improve lubrication.
Case Study 1: Detergent Formulation
A study evaluated the effectiveness of sodium 3,4-dimethylbenzene-1-sulfinate as a hydrotrope in liquid detergent formulations. Results indicated that incorporating this compound significantly improved the cleaning efficiency of the product by enhancing the solubilization of grease and oil stains.
Case Study 2: Pharmaceutical Stability
Research conducted on the stability of drug formulations containing sodium 3,4-dimethylbenzene-1-sulfinate demonstrated that it effectively maintained the integrity of active pharmaceutical ingredients during storage conditions, thereby extending shelf life.
Comparative Table of Applications
| Industry | Application | Benefits |
|---|---|---|
| Cleaning Products | Surfactant | Enhances solubility and cleaning power |
| Pharmaceuticals | Solubilizer | Improves drug bioavailability |
| Textile | Dyeing agent | Increases dye uptake |
| Paper | Pulping aid | Enhances extraction efficiency |
| Electroplating | Wetting agent | Ensures uniform metal coatings |
Preparation Methods
Reaction with Sulfur Dioxide and Oxidants
This method involves the sulfonation of 3,4-dimethylbenzene (xylene derivative) using sulfur dioxide (SO₂) in the presence of an oxidizing agent such as hydrogen peroxide (H₂O₂) or sodium hypochlorite (NaClO). The reaction typically proceeds as follows:
-
- A mixture of 3,4-dimethylbenzene and SO₂ is treated with the oxidizing agent.
- The reaction is carried out under controlled temperatures (typically 50–70 °C) to form the intermediate sulfinic acid.
-
- The intermediate sulfinic acid is neutralized with sodium hydroxide (NaOH) to yield sodium 3,4-dimethylbenzene-1-sulfinate.
Key Factors :
- Temperature control is critical to prevent overoxidation.
- The choice of oxidant affects the yield and purity of the product.
Preparation from 3,4-Dimethylbenzenesulfonyl Chloride
Reaction with Sodium Sulfite
Another common method involves the reaction of 3,4-dimethylbenzenesulfonyl chloride with sodium sulfite (Na₂SO₃) in an aqueous medium:
-
- Dissolve sodium sulfite in water and heat to approximately 70–80 °C.
- Add 3,4-dimethylbenzenesulfonyl chloride slowly to the solution under stirring.
-
- The reaction leads to the formation of sodium 3,4-dimethylbenzene-1-sulfinate as a white solid precipitate.
Advantages :
- High yield due to stoichiometric conversion.
- Relatively mild reaction conditions.
Preparation via Friedel–Crafts-Type Sulfination
Using DABSO and Catalysts
This method employs DABSO (DABCO·SO₂ complex) as a source of sulfur dioxide in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃):
Electrophilic Aromatic Substitution :
- The aromatic compound (3,4-dimethylbenzene) reacts with DABSO under catalytic conditions.
- The reaction proceeds via an electrophilic substitution mechanism to introduce the sulfinic acid group.
-
- The resulting sulfinic acid is neutralized with NaOH to form sodium 3,4-dimethylbenzene-1-sulfinate.
Mechanistic Insights :
- This method allows for selective functionalization and avoids overreaction.
- Electron-donating groups on the aromatic ring enhance reactivity.
General Reaction Parameters
| Parameter | Value/Condition |
|---|---|
| Temperature | 50–80 °C |
| Solvent | Water or organic solvents like acetone |
| Reaction Time | Typically 2–4 hours |
| pH Control | Neutralized to pH ~7–8 |
Notes on Purification
- The crude product can be purified by recrystallization from water or ethanol.
- Elemental analysis and spectroscopic methods (e.g., NMR, IR) are used to confirm product identity and purity.
Comparative Analysis of Methods
| Method | Yield | Advantages | Disadvantages |
|---|---|---|---|
| SO₂ + Oxidants | Moderate | Simple setup | Requires careful temperature control |
| Sulfonyl Chloride + Na₂SO₃ | High | High yield, mild conditions | Requires sulfonyl chloride precursor |
| Friedel–Crafts-Type Sulfination | Moderate | Selective functionalization | Requires specialized reagents like DABSO |
Q & A
Basic Research Questions
Q. What are the standard laboratory synthesis protocols for Sodium 3,4-dimethylbenzene-1-sulfinate, and how are purity and yield optimized?
- Methodological Answer : The compound is typically synthesized via sulfonation of 3,4-dimethylbenzene derivatives using chlorosulfonic acid, followed by neutralization with sodium hydroxide. Key parameters for optimization include reaction temperature (40–60°C), stoichiometric ratios (1:1.2 for substrate to sulfonating agent), and purification via recrystallization in ethanol/water mixtures. Purity is validated by HPLC (C18 column, mobile phase: methanol/buffer pH 4.6 [similar to ]) and NMR (δ 2.2–2.5 ppm for methyl groups). Yield improvements focus on minimizing hydrolysis byproducts through controlled pH and inert atmospheres .
Q. Which analytical techniques are most effective for characterizing Sodium 3,4-dimethylbenzene-1-sulfinate, and how are they validated?
- Methodological Answer :
- HPLC : Employ ion-pair chromatography with sodium 1-octanesulfonate-based buffer (pH 4.6) and methanol (65:35) to enhance retention and resolution .
- NMR : Use H and C NMR to confirm substituent positions (e.g., aromatic protons at δ 7.1–7.4 ppm). Cross-validate with FT-IR for sulfonate stretching bands (~1180 cm).
- Validation : Compare retention times and spectral data against certified reference materials (CRMs) and spike recovery tests (95–105% recovery for HPLC) .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data (e.g., unexpected peaks in NMR) for Sodium 3,4-dimethylbenzene-1-sulfinate?
- Methodological Answer : Contradictions often arise from residual solvents, byproducts, or tautomeric forms. Strategies include:
- Multi-Technique Cross-Validation : Combine H-C HSQC NMR to assign ambiguous peaks and LC-MS to detect low-concentration impurities.
- Controlled Degradation Studies : Expose the compound to heat/light and monitor degradation pathways via kinetic modeling (e.g., Arrhenius plots for stability).
- Computational Modeling : Use DFT calculations to predict NMR chemical shifts and compare with experimental data .
Q. What experimental factors influence the stability of Sodium 3,4-dimethylbenzene-1-sulfinate in aqueous buffers, and how can degradation be mitigated?
- Methodological Answer : Stability is pH-dependent, with optimal storage at pH 4–6 (buffered with sodium acetate/acetic acid). Degradation mechanisms include hydrolysis of the sulfonate group, accelerated by alkaline conditions (pH >8) or elevated temperatures (>40°C). Mitigation strategies:
- Lyophilization : Store as a lyophilized powder under nitrogen.
- Additive Screening : Include antioxidants (e.g., 0.1% BHT) or chelating agents (EDTA) to suppress metal-catalyzed oxidation.
- Real-Time Stability Monitoring : Use UPLC-PDA at 254 nm to track degradation kinetics under stress conditions .
Q. How can reaction conditions be optimized when using Sodium 3,4-dimethylbenzene-1-sulfinate as a sulfonating agent in heterocyclic synthesis?
- Methodological Answer :
- Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance reactivity but may increase side reactions. Balance with dichloromethane for controlled reactivity.
- Catalyst Screening : Test phase-transfer catalysts (e.g., tetrabutylammonium bromide) to improve interfacial reactions.
- Byproduct Analysis : Use GC-MS or F NMR (if fluorinated substrates) to identify and quantify intermediates.
- Example Protocol : React with 2-chloropyridine (1:1.5 molar ratio) at 80°C for 6 hours, yielding 85% sulfonated product (confirmed by H NMR) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
